
2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide, also known as EEMB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been shown to have various biological activities.
Wirkmechanismus
The mechanism of action of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide is not fully understood. However, it has been suggested that 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide may exert its biological activities by inhibiting the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever. By inhibiting COX, 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide may reduce inflammation, pain, and fever.
Biochemical and physiological effects:
2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of prostaglandins, which are involved in inflammation, pain, and fever. 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide has also been shown to inhibit the growth of cancer cells and reduce the replication of herpes simplex virus type 1 and type 2.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide in lab experiments is its wide range of biological activities. 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide has been shown to have anti-inflammatory, analgesic, antipyretic, antitumor, and antiviral activities. Additionally, 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide is relatively easy to synthesize and can be obtained in large quantities.
However, there are also limitations to using 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide in lab experiments. One limitation is that the mechanism of action of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide is not fully understood. Additionally, the effects of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide may vary depending on the experimental conditions and the cell or tissue type used.
Zukünftige Richtungen
There are several future directions for the study of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide. One direction is to further investigate the mechanism of action of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide. Understanding the mechanism of action of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide could lead to the development of more effective drugs with fewer side effects.
Another direction is to study the potential use of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide in the treatment of viral infections. 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide has been shown to have antiviral activity against herpes simplex virus type 1 and type 2. Further research could lead to the development of new antiviral drugs.
Finally, future research could also focus on the use of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide in the treatment of cancer. 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide has been shown to have antitumor activity and can inhibit the growth of cancer cells. Further research could lead to the development of new cancer treatments.
Conclusion:
In conclusion, 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide is a chemical compound that has been widely used in scientific research. It has various biological activities, including anti-inflammatory, analgesic, antipyretic, antitumor, and antiviral activities. 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide is relatively easy to synthesize and can be obtained in large quantities. However, the mechanism of action of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide is not fully understood, and the effects of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide may vary depending on the experimental conditions and the cell or tissue type used. Future research could focus on the mechanism of action of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide, its potential use in the treatment of viral infections, and its use in the treatment of cancer.
Synthesemethoden
The synthesis of 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide involves the reaction of 2-ethyl-6-methylphenol with ethyl chloroformate in the presence of triethylamine to form the ethyl ester. The ethyl ester is then reacted with 2-aminoethanol in the presence of sodium hydroxide to form the final product, 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide has been widely used in scientific research due to its various biological activities. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide has also been shown to have antitumor activity and can inhibit the growth of cancer cells. Additionally, 2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
Eigenschaften
Molekularformel |
C18H21NO2 |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
2-ethoxy-N-(2-ethyl-6-methylphenyl)benzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-14-10-8-9-13(3)17(14)19-18(20)15-11-6-7-12-16(15)21-5-2/h6-12H,4-5H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
XJYYSUQELYQRPG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2OCC)C |
Kanonische SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(diethylamino)phenyl]hexanamide](/img/structure/B291485.png)
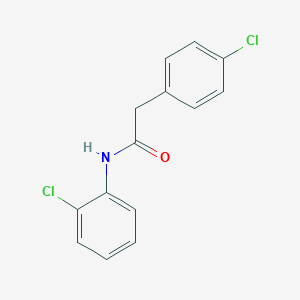
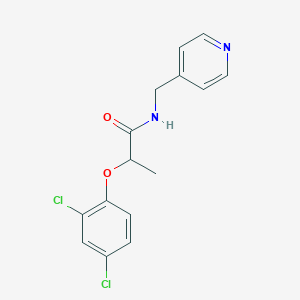
![Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate](/img/structure/B291489.png)
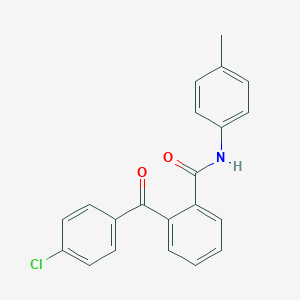

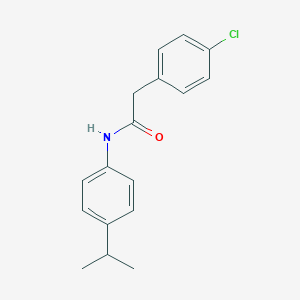
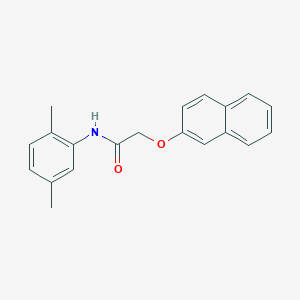
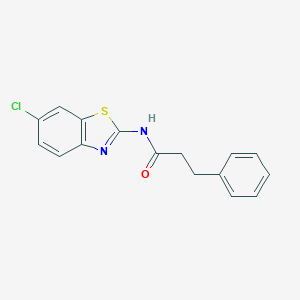
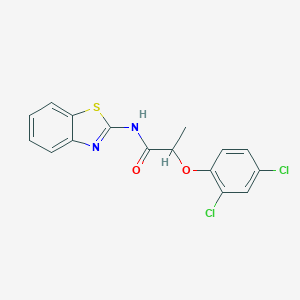
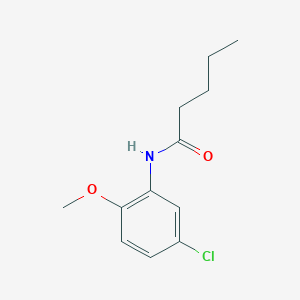
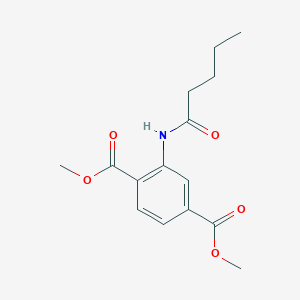
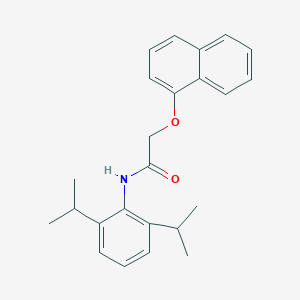
![Ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B291509.png)